molecular formula C8H10ClNO B1612407 3-Chloro-2-ethoxyaniline CAS No. 53689-24-0

3-Chloro-2-ethoxyaniline

Cat. No. B1612407
CAS RN: 53689-24-0
M. Wt: 171.62 g/mol
InChI Key: LOPNTHRAMSRCGX-UHFFFAOYSA-N
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Description

3-Chloro-2-ethoxyaniline is a chemical compound with the molecular formula C8H10ClNO . It has a molecular weight of 171.62 g/mol . The IUPAC name for this compound is 3-chloro-2-ethoxyaniline .


Molecular Structure Analysis

The InChI representation of 3-Chloro-2-ethoxyaniline is InChI=1S/C8H10ClNO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2,10H2,1H3 . The canonical SMILES representation is CCOC1=C(C=CC=C1Cl)N .


Physical And Chemical Properties Analysis

3-Chloro-2-ethoxyaniline has a molecular weight of 171.62 g/mol . It has a computed XLogP3-AA value of 2.2, indicating its relative lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 35.2 Ų .

Scientific Research Applications

Selective and Sensitive Probe for Copper Ions

3-Ethoxy-N,N-diethylaniline substituted aza-BODIPY dye, a derivative closely related to 3-Chloro-2-ethoxyaniline, has been designed as a novel probe for the selective and sensitive detection of copper (II) ions. This dye exhibits significant changes in fluorescence intensity and absorption upon interaction with Cu(II) ions, making it an effective tool for visual detection of copper ions in various mediums. The dye's absorption in the near-infrared region enhances its applicability in sensitive detection scenarios, demonstrating the potential of 3-Chloro-2-ethoxyaniline derivatives in sensor technology (Gawale et al., 2019).

Antimicrobial Activity

Synthesis and study of compounds related to 3-Chloro-2-ethoxyaniline have led to the development of molecules with significant antimicrobial activity. For example, derivatives of 3-substituted-6-(3-ethyl-4-methylanilino)uracils have been synthesized and tested for their ability to inhibit bacterial DNA polymerase III and the growth of Gram-positive bacteria, showcasing the potential of such compounds in developing new antibacterial agents (Zhi et al., 2005).

Material Science and Polymer Studies

The versatility of 3-Chloro-2-ethoxyaniline is further demonstrated in its application in material science, particularly in the synthesis of quinazolinone derivatives with antimicrobial activity. These derivatives have been synthesized through reactions involving 2-ethoxy-(4H)-3,1-benzoxazin-4-one, indicating the compound's utility in creating materials with potential health and safety applications (El-Hashash et al., 2011).

properties

IUPAC Name

3-chloro-2-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPNTHRAMSRCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589736
Record name 3-Chloro-2-ethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-ethoxyaniline

CAS RN

53689-24-0
Record name 3-Chloro-2-ethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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